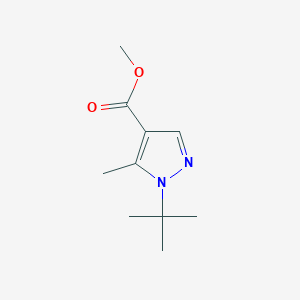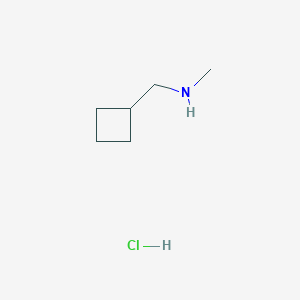
3-(4-Trifluoromethylphenyl)-DL-beta-alaninol hcl
Descripción general
Descripción
The compound “3-(4-Trifluoromethylphenyl)-DL-beta-alaninol hcl” seems to be a complex organic compound. Trifluoromethylphenyl compounds are a class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are often used in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Enzyme Activity and Mechanism of Action
A study by Hanson and Havir (1970) investigated L-phenylalanine ammonia-lyase from potato tubers, focusing on the enzyme's active site and proposing the presence of a dehydroalanyl residue. This research provides insights into enzyme mechanisms which could be relevant to the study of compounds like 3-(4-Trifluoromethylphenyl)-DL-beta-alaninol HCl (Hanson & Havir, 1970).
Synthesis of Unnatural Amino Acids
Watanabe et al. (1966) described the synthesis of DL-β-(4-Thiazolyl)-α-alanine, demonstrating methods for creating unnatural amino acids. This research is relevant for understanding the synthetic pathways that might be used for compounds like this compound (Watanabe, Kuwata, Sakata, & Matsumura, 1966).
Study of Amino Acid Derivatives
Vogler and Baumgartner (1952) explored the resolution of DL-3,4-Dioxyphenylalanin into its optical antipodes. Such studies are key to understanding the stereochemistry of amino acid derivatives, which is crucial for the scientific applications of this compound (Vogler & Baumgartner, 1952).
Pharmacological Applications
Bartholini et al. (1967) researched N-(DL-seryl)-N′-(2,3,4-trihydroxybenzyl)-hydrazine (HCl), focusing on its impact on cerebral catecholamines. Understanding such pharmacological impacts is important for compounds like this compound, especially when considering their potential therapeutic applications (Bartholini, Burkard, Pletscher, & Bates, 1967).
Chemical Properties and Reactions
Research by Yamada, Fujii, and Shioiri (1962) on the preparation of optically active amino acids, including 3-(3, 4-methylenedioxyphenyl)-D-, and -L-alanine, provides a foundational understanding of the chemical properties and reactions of similar compounds (Yamada, Fujii, & Shioiri, 1962).
Mecanismo De Acción
Target of Action
It’s structurally similar to fluoxetine , which primarily targets the serotonin reuptake transporter protein . This suggests that 3-(4-Trifluoromethylphenyl)-DL-beta-alaninol HCl might have a similar target.
Mode of Action
Based on its structural similarity to fluoxetine , it might interact with its targets by blocking the reuptake of serotonin, thereby increasing the amount of serotonin in the synaptic cleft .
Biochemical Pathways
It’s known that compounds with similar structures, such as fluoxetine, affect the serotonin pathway . This suggests that this compound might have a similar effect.
Result of Action
Based on its structural similarity to fluoxetine , it might have similar effects, such as increasing the amount of serotonin in the synaptic cleft, which can lead to an improvement in mood .
Propiedades
IUPAC Name |
3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLGDDWHTFFTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-26-2 | |
| Record name | Benzenepropanol, γ-amino-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide](/img/structure/B1422400.png)
![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1422401.png)

![2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide](/img/structure/B1422404.png)


![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)




![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)

